![molecular formula C19H22OSi B14672125 Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane CAS No. 51519-02-9](/img/structure/B14672125.png)
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane is a complex organosilicon compound It features a fluorenyl group bonded to a silicon atom, which is further substituted with a prop-2-en-1-yloxy group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane typically involves the reaction of 9H-fluoren-9-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then treated with prop-2-en-1-ol to yield the final product. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the fluorenyl group to dihydrofluorene derivatives.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenyl silanes.
Scientific Research Applications
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorenyl group can participate in π-π stacking interactions, while the prop-2-en-1-yloxy group can undergo nucleophilic attack. These interactions facilitate the formation of stable complexes and enhance the reactivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with three methyl groups attached to silicon.
Trimethyl(prop-1-en-1-yl)silane: Similar structure but with a prop-1-en-1-yl group instead of the fluorenyl group.
1-(Trimethylsilyl)propyne: Contains a trimethylsilyl group attached to a propyne moiety.
Uniqueness
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane is unique due to the presence of the fluorenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in organic synthesis and material science.
Properties
CAS No. |
51519-02-9 |
|---|---|
Molecular Formula |
C19H22OSi |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
trimethyl-(9-prop-2-enoxyfluoren-9-yl)silane |
InChI |
InChI=1S/C19H22OSi/c1-5-14-20-19(21(2,3)4)17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h5-13H,1,14H2,2-4H3 |
InChI Key |
AMXOHUVIJRFFGK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


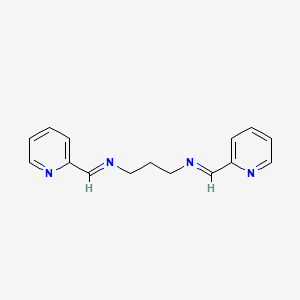
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
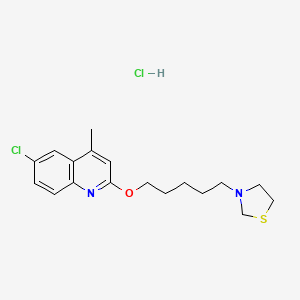
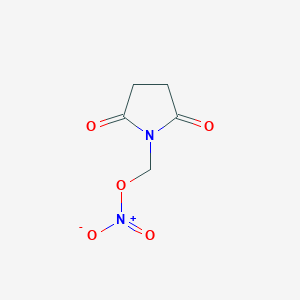
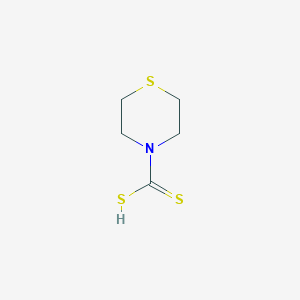
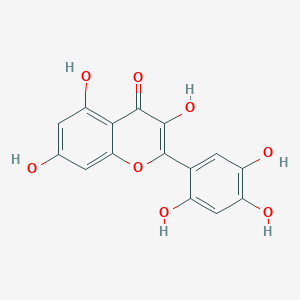
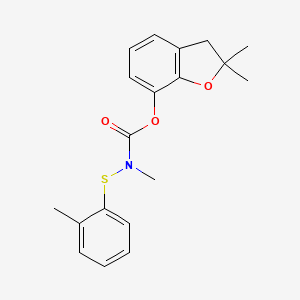
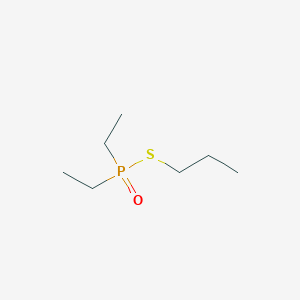
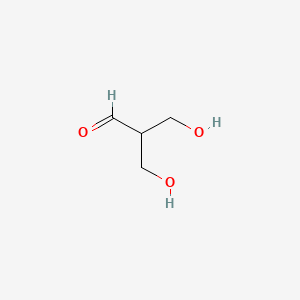
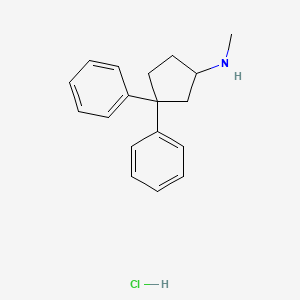
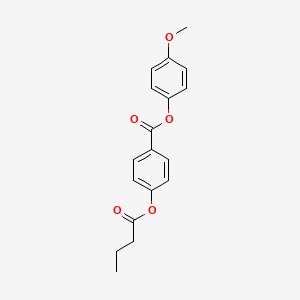
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)
